2-(Chloromethyl)thiirane
Overview
Description
2-(Chloromethyl)thiirane is a useful research compound. Its molecular formula is C3H5ClS and its molecular weight is 108.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization and Structural Properties
- 2-(Chloromethyl)thiirane has been utilized in the synthesis of poly[(chloromethyl)thiirane], a polymer of molecular weight approximately 20,000, using boron trifluoride etherate as an initiator. This polymer exhibits unique structural rearrangements at room temperature and a high rate of hydrolysis in a dioxane/water mixture, suggesting significant anchimeric assistance by the backbone sulfur atom in its reactions (Zussman & Tirrell, 1981).
Conformational Behavior Studies
- Studies on the vibrational and rotational spectra of (chloromethyl)thiirane reveal the existence of multiple conformations, with the gauche-2 conformation being the most stable in various phases. This information is crucial for understanding its chemical behavior and potential applications (Wurrey et al., 1994).
Insights from Infrared Spectroscopy and Modeling
- Detailed insights into the conformational landscape of chloromethyl-thiirane have been obtained through infrared spectroscopy and ab initio Molecular Dynamics simulations. These studies provide a deeper understanding of its conformational equilibrium in different solvents, which is essential for its application in various chemical reactions (Palumbo et al., 2020).
Reaction Mechanisms and Products
- This compound's reaction with sodium phenolates and other compounds has been investigated, leading to the formation of various products and providing insights into solvent polarity effects on reaction pathways. Such studies are significant for designing specific chemical processes involving this compound (Tomashevskii et al., 2003).
Application in Synthesis of Complex Molecules
- Research on this compound has also focused on its application in synthesizing more complex molecules like 5-(chloromethyl)thiazolidin-2-ones, which are important in various chemical and pharmaceutical applications (Dolfen et al., 2017).
Analysis of Kinetics and Stability
- The kinetics of isomerization and stability analysis of poly[(chloromethyl)thiirane] have been conducted, providing essential data for its application in materials science and polymer chemistry (Zussman & Tirrell, 1988).
Mechanism of Action
Target of Action
2-(Chloromethyl)thiirane, also known as Epithiochlorohydrin, is a versatile intermediate in organic synthesis . It primarily targets the formation of sulfur-containing compounds . The compound’s primary targets are the less substituted vicinal carbon atom to the sulfur in unsymmetrical thiiranes and thietanes .
Mode of Action
The compound interacts with its targets through a process known as ring expansion . This involves insertion, nucleophilic and electrophilic ring opening, and subsequent cyclization . In the presence of Lewis acids, the electronic effect significantly impacts the regioselectivity in ring-opening reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the preparation of sulfur-containing compounds . It undergoes ring expansions to generate various four-, five-, six-, and seven-membered heterocyclic products . The compound also participates in reactions with oxygen and nitrogen nucleophiles, leading to the formation of thietane-containing 5-methoxy- and 5-(morpholin-4-yl)-1H-pyrazoles .
Pharmacokinetics
Its molecular weight of 10859 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s action results in the formation of various sulfur-containing heterocyclic compounds . These include diverse thiols, thioethers, and ring-expansion products . The compound also undergoes reactions with symmetrically substituted C-bromo/nitropyrazoles to afford 4-bromo (nitro)- and 3,5-dibromo-4-bromo (nitro)-1-(thietan-3-yl)-1H-pyrazoles .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of bases and the nature of the solvent . For instance, in an aqueous medium, thiirane-thietane rearrangement occurs . In contrast, in aprotic solvents like acetonitrile, different products are formed .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)thiirane plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with nucleophiles, where this compound undergoes nucleophilic ring-opening reactions. This interaction is often controlled by steric hindrance and electronic effects, leading to the formation of various heterocyclic compounds . Additionally, this compound can react with ammonium isothiocyanate to yield a mixture of 3-thietanyl isothiocyanate and 3-hydroxythietane .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in detoxification processes, potentially leading to alterations in cellular metabolism. Furthermore, this compound’s interaction with cellular proteins can affect cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially affecting the overall impact of the compound on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also be affected by factors such as enzyme expression levels and the presence of other substrates or inhibitors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .
Properties
IUPAC Name |
2-(chloromethyl)thiirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMHJJHPQTTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25839-46-7 | |
Record name | Thiirane, 2-(chloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25839-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701031297 | |
Record name | Epithiochlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3221-15-6 | |
Record name | (Chloromethyl)thiirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3221-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epithiochlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)thiirane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epithiochlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)thiirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPITHIOCHLOROHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N825YLR9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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